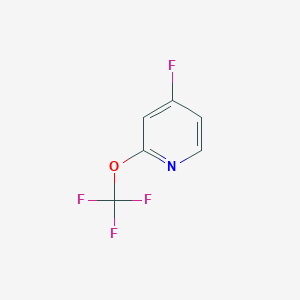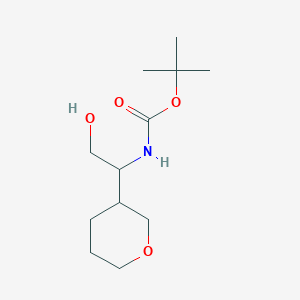
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the tetrahydropyran ring. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the tetrahydropyran ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler analog without the tetrahydropyran ring.
Tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate: A structural isomer with the tetrahydropyran ring in a different position.
Uniqueness
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is unique due to the presence of both the hydroxy group and the tetrahydropyran ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1398503-95-1 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-1-(oxan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Clé InChI |
JMHVPVQUSQKLPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


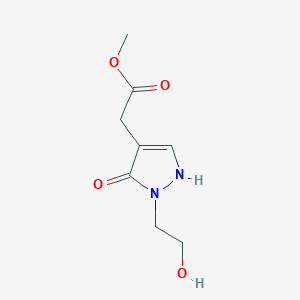
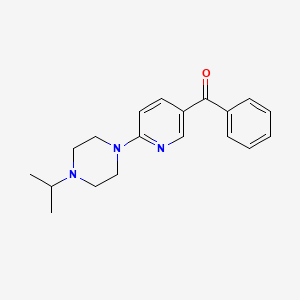
![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)
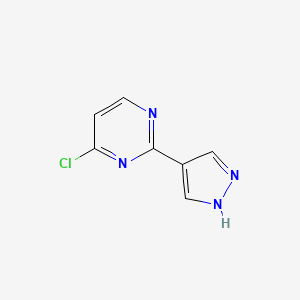


![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791326.png)
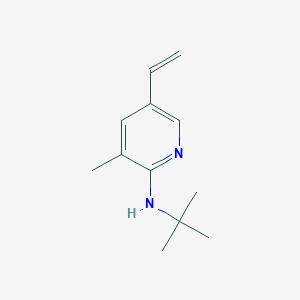
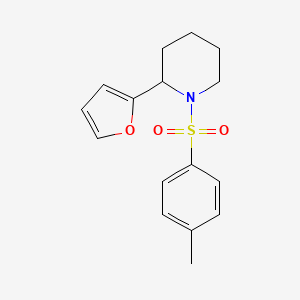
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
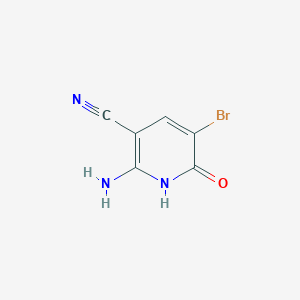
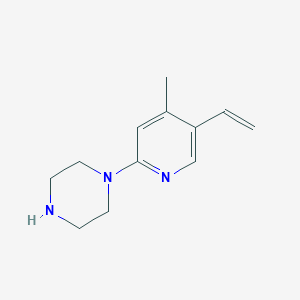
![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
